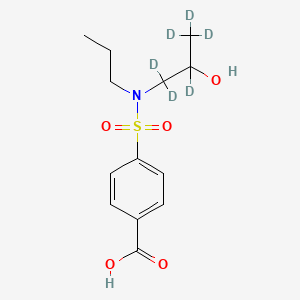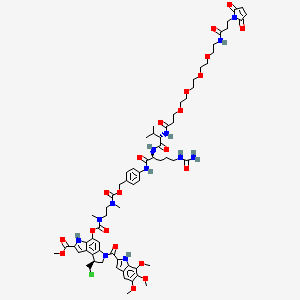
2,3,7-trimethylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethylocta-2,6-dien-1-ol, also known as nerol, is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is a naturally occurring compound found in essential oils of various plants, such as lemongrass and hops. Nerol is known for its pleasant rose-like aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nerol can be synthesized through several methods. One common synthetic route involves the pyrolysis of beta-pinene, which produces myrcene. Myrcene is then subjected to hydrochlorination to yield a series of isomeric chlorides, including nerol . Another method involves the acetylation of geraniol, followed by fractionation to isolate nerol .
Industrial Production Methods
Industrially, nerol is often extracted from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process typically involves steam distillation, followed by purification through fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Nerol undergoes various chemical reactions, including:
Oxidation: Nerol can be oxidized to form neral and geranial, which are aldehyde derivatives.
Reduction: Reduction of nerol can yield citronellol, a saturated alcohol.
Substitution: Nerol can undergo substitution reactions to form esters, such as neryl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nerol.
Substitution: Acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are commonly used for esterification reactions.
Major Products Formed
Oxidation: Neral and geranial.
Reduction: Citronellol.
Substitution: Neryl acetate.
Scientific Research Applications
Nerol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mechanism of Action
Nerol exerts its effects through various molecular targets and pathways. It is known to disrupt mitochondrial function, leading to apoptosis in certain cell types. The compound also elevates intracellular calcium levels (Ca²⁺) and reactive oxygen species (ROS), contributing to its cytotoxic effects . Additionally, nerol has been shown to inhibit the growth of fungi by interfering with their cell membrane integrity .
Comparison with Similar Compounds
Nerol is structurally similar to other monoterpenoid alcohols, such as geraniol and linalool. it is unique in its cis-configuration, which imparts distinct olfactory properties. Here are some similar compounds:
Geraniol: The trans-isomer of nerol, with a similar rose-like aroma but slightly different chemical properties.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Citronellol: A saturated alcohol derived from the reduction of nerol, with a fresh, citrus-like aroma.
Nerol’s unique cis-configuration and its presence in various essential oils make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,3,7-trimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3 |
InChI Key |
QVCKBQDDEUWNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C(C)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)

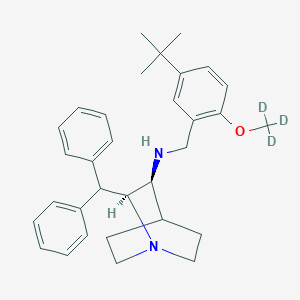
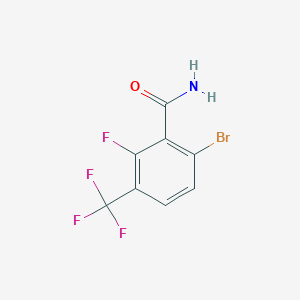
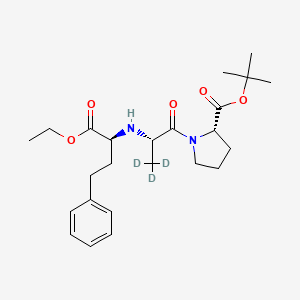
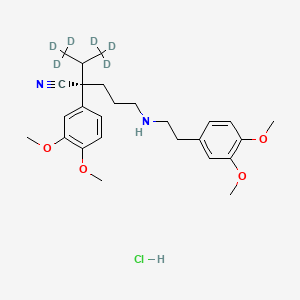
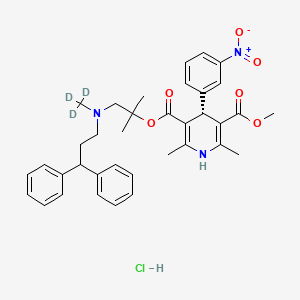
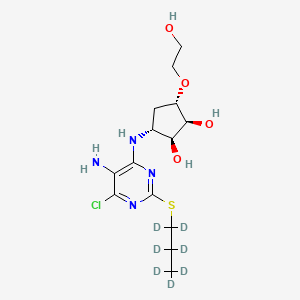
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)
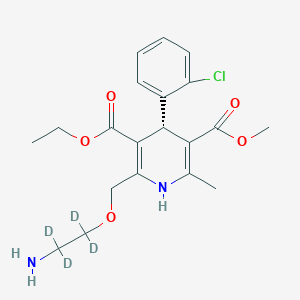
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
